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molecular formula C12H5BrClF3N2 B044070 Tralopyril CAS No. 122454-29-9

Tralopyril

Cat. No. B044070
M. Wt: 349.53 g/mol
InChI Key: XNFIRYXKTXAHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05359090

Procedure details

A stirred mixture of 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (17.4 g, 0.05 mole), diethoxymethane (10.4 g, 0.10 mole) and dimethylformamide (DMF) (4.6 g, 0.0625 mole) in toluene, under N2, is treated portion-wise with phosphorous oxychloride (9.6 g, 0.0625 mole) at 35°-45° C. over a 10 minute period, heated at 45°-53° C. for about 0.5 hour, cooled to 35° C. and treated dropwise with triethylamine (7.25 g, 0.0715 mole) over a 2 hour period at 35°-45° C. The reaction mixture is treated with water and the toluene is removed via azeotropic distillation. The remaining residue is treated with water, filtered and the filtercake is dried in vacuo at 60° C. to give the title product, 20.8 g, 92.7% pure, 94.6% yield, identified by HPLC analysis.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:18]#[N:19])=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[NH:5][C:6]=1[C:7]([F:10])([F:9])[F:8].[CH2:20]([O:22][CH2:23]OCC)[CH3:21].CN(C)C=O.P(Cl)(Cl)(Cl)=O.C(N(CC)CC)C>C1(C)C=CC=CC=1.O>[Br:1][C:2]1[C:3]([C:18]#[N:19])=[C:4]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)[N:5]([CH2:23][O:22][CH2:20][CH3:21])[C:6]=1[C:7]([F:10])([F:9])[F:8]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
BrC=1C(=C(NC1C(F)(F)F)C1=CC=C(C=C1)Cl)C#N
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)OCOCC
Name
Quantity
4.6 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
7.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 45°-53° C. for about 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the toluene is removed via azeotropic distillation
ADDITION
Type
ADDITION
Details
The remaining residue is treated with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtercake is dried in vacuo at 60° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N(C1C(F)(F)F)COCC)C1=CC=C(C=C1)Cl)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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